Methyl 2-bromo-3-fluorobenzoate
Description
Methyl 2-bromo-3-fluorobenzoate is an organobromine and organofluorine compound belonging to the class of aromatic esters. Its molecular formula is C₈H₆BrFO₂, with a molecular weight of 232.99 g/mol. Structurally, it consists of a benzoate backbone substituted with bromine (Br) at the 2-position and fluorine (F) at the 3-position, esterified with a methyl group (Figure 1). This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic esters serve as intermediates for coupling reactions (e.g., Suzuki-Miyaura) or as precursors for bioactive molecules.
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCTNIBELHUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479860 | |
| Record name | Methyl 2-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-71-1 | |
| Record name | Methyl 2-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl benzoate. The process typically includes:
Bromination: Using bromine or a brominating agent like dibromohydantoin in the presence of a solvent such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds are typically produced through Suzuki–Miyaura coupling.
Scientific Research Applications
Methyl 2-bromo-3-fluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-bromo-3-fluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring influence the electron density, making the compound susceptible to various chemical transformations. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Ethyl 2-bromo-3-fluorobenzoate
The ethyl ester analog, Ethyl 2-bromo-3-fluorobenzoate (CAS 1131040-49-7), shares the same aromatic substitution pattern but differs in the ester alkyl chain (ethyl vs. methyl). Key comparative properties include:
| Property | Methyl 2-bromo-3-fluorobenzoate | Ethyl 2-bromo-3-fluorobenzoate |
|---|---|---|
| Molecular Formula | C₈H₆BrFO₂ | C₉H₈BrFO₂ |
| Molecular Weight (g/mol) | 232.99 | 247.06 |
| Boiling Point | Not reported | Not reported |
| Storage Conditions | Not reported | Not reported |
The longer ethyl chain increases molecular weight by 14.07 g/mol, which may marginally influence physical properties such as solubility and melting/boiling points.
Positional Isomers: 2-Bromo-4-fluorobenzoate Esters
Positional isomers, such as Methyl 2-bromo-4-fluorobenzoate, differ in the placement of the fluorine substituent (4-position instead of 3-position). This structural variation can significantly affect electronic properties (e.g., dipole moment, resonance effects) and steric interactions, impacting reactivity in cross-coupling reactions.
Other Halogenated Benzoate Esters
Compounds like Methyl 2-chloro-3-fluorobenzoate (replacing Br with Cl) would exhibit reduced molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.9 g/mol) and altered electrophilicity. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance leaving-group ability in substitution reactions.
Data Tables
Table 1. Comparative Physical Properties of Methyl and Ethyl 2-bromo-3-fluorobenzoate
| Parameter | Methyl Ester | Ethyl Ester | Source |
|---|---|---|---|
| Molecular Formula | C₈H₆BrFO₂ | C₉H₈BrFO₂ | Calculated |
| Molecular Weight | 232.99 g/mol | 247.06 g/mol | |
| CAS Number | Not reported | 1131040-49-7 |
Table 2. General Properties of Benzoate Esters (Contextual Reference)
Notes
- Standard precautions for halogenated esters (e.g., use of PPE, fume hoods) are recommended.
- Synthetic Considerations : The methyl ester’s shorter alkyl chain may facilitate faster hydrolysis compared to ethyl analogs, depending on reaction conditions (e.g., acidic/basic media).
Biological Activity
Methyl 2-bromo-3-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl ester group attached to a benzene ring. The molecular formula is C₈H₈BrF O₂, and it has a molecular weight of approximately 231.06 g/mol. The unique arrangement of these substituents contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine and fluorine substituents can enhance the compound's lipophilicity, potentially facilitating its penetration into cell membranes. The compound may act through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could bind to cellular receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in combating bacterial infections.
In Vitro Studies
Recent studies have explored the biological activity of this compound through various assays:
-
Antimicrobial Activity : Preliminary data indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing promising results comparable to established antibiotics.
Bacteria Species MIC (µg/mL) Staphylococcus aureus 12 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on human cell lines using the MTT assay. Results indicated that it has selective toxicity towards cancer cells while sparing normal cells.
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 NIH/3T3 (normal fibroblast) >100
Case Studies
A notable case study involved testing this compound in combination with other chemotherapeutic agents to assess synergistic effects. The study demonstrated enhanced cytotoxicity when combined with doxorubicin against breast cancer cell lines, suggesting potential for use in combination therapies.
Applications in Drug Development
The compound's structural features make it a valuable intermediate in the synthesis of more complex bioactive molecules. Its potential as a lead compound in drug discovery is under investigation, focusing on optimizing its pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

